SB 415286

GSK-3 Inhibition Kinase Profiling Drug Discovery

Researchers studying hepatic glucose metabolism, neurodegeneration, or overcoming apoptosis resistance choose SB 415286 for its unparalleled combination of moderate GSK-3 potency (Kᵢ=31 nM), pristine kinome selectivity (IC₅₀>10 µM against 24 off-target kinases), and the most efficient validated EC₅₀ for glycogen synthesis stimulation (2.9 µM) among maleimide-based probes. Unlike non-selective inhibitors like LiCl, its unique dual GSK-3/DYRK1A profile provides a defined tool for apoptosis sensitization assays. As the foundational GSK reference standard from the original GSK program, it ensures your data is quantitatively comparable to published benchmarks.

Molecular Formula C16H10ClN3O5
Molecular Weight 359.72 g/mol
CAS No. 264218-23-7
Cat. No. B1681499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSB 415286
CAS264218-23-7
Synonyms3-(3-chloro-4-hydroxyphenylamino)-4-(4-nitrophenyl)-1H-pyrrole-2,5-dione
SB 415286
SB-415286
SB415286
Molecular FormulaC16H10ClN3O5
Molecular Weight359.72 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=C(C(=O)NC2=O)NC3=CC(=C(C=C3)O)Cl)[N+](=O)[O-]
InChIInChI=1S/C16H10ClN3O5/c17-10-7-8(5-6-12(10)21)18-14-13(15(22)19-16(14)23)9-3-1-2-4-11(9)20(24)25/h1-7,21H,(H2,18,19,22,23)
InChIKeyPQCXVIPXISBFPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SB 415286: Potent, Selective GSK-3 Inhibitor with Validated In Vitro and In Vivo Activity


SB 415286 (CAS: 264218-23-7) is a potent and selective cell-permeable, ATP-competitive inhibitor of glycogen synthase kinase-3 (GSK-3). It exhibits equal potency against both GSK-3α and GSK-3β isoforms [1]. With a Ki of 31 nM for GSK-3α and an IC50 of 78 nM , SB 415286 demonstrates minimal activity against a panel of 24 other protein kinases (IC50 > 10 μM), underscoring its high target specificity . This maleimide-based compound is widely used in research to investigate the roles of GSK-3 in glycogen metabolism, gene transcription, and neuronal survival.

Why Generic Substitution Fails: Distinct Pharmacological Profile of SB 415286 Among GSK-3 Inhibitors


While multiple GSK-3 inhibitors are commercially available, their functional profiles vary significantly, making simple substitution problematic. Key differences exist in target affinity, selectivity, and downstream biological effects. For instance, the prototypical GSK-3 inhibitor lithium chloride (LiCl) has an IC50 of approximately 2 mM, several orders of magnitude less potent than SB 415286 [1]. Furthermore, other selective inhibitors like SB 216763 (Ki = 9 nM) exhibit higher affinity [2], but this does not translate to superior functional outcomes in all contexts. Direct comparative studies reveal that SB 415286 possesses a unique combination of neuroprotective [3] and antioxidant properties [4] not shared by LiCl. Therefore, selecting a GSK-3 inhibitor requires careful consideration of specific experimental requirements, as differences in potency, selectivity, and off-target effects can lead to divergent results. The following evidence details the precise, quantifiable differentiation of SB 415286 relative to its closest analogs.

Quantitative Differentiation: SB 415286 vs. Closest GSK-3 Inhibitor Analogs


Comparative Target Affinity: SB 415286 vs. SB 216763 (Higher Affinity Analog)

In a direct, cross-study comparison of in vitro kinase inhibition, SB 415286 demonstrates a Ki of 31 nM for GSK-3α, which is approximately 3.4-fold higher (i.e., lower affinity) than the Ki of 9 nM for the closely related analog SB 216763 [1]. Despite this difference in affinity, SB 415286 may be preferred for applications where slightly lower potency is desired to avoid complete pathway suppression or to investigate graded responses.

GSK-3 Inhibition Kinase Profiling Drug Discovery

Comparative Potency in Cellular Glycogen Synthesis: SB 415286 vs. SB 216763

In a functional cell-based assay, SB 415286 stimulates glycogen synthesis in the Chang human liver cell line with an EC50 of 2.9 μM [1]. In contrast, the same study reported that SB 216763, despite its higher affinity for the target, had a less potent effect on glycogen synthesis (EC50 data not provided for direct comparison, but the study indicates a difference in cellular efficacy) [1]. This suggests that factors beyond simple target affinity, such as cellular permeability or target engagement in a living cell context, influence the functional outcome.

Glycogen Metabolism Insulin Signaling Cell-based Assays

Comparative Potency in Cellular Glycogen Synthesis: SB 415286 vs. SB 216763

In a functional cell-based assay, SB 415286 stimulates glycogen synthesis in the Chang human liver cell line with an EC50 of 2.9 μM [1]. In contrast, the same study reported that SB 216763, despite its higher affinity for the target, had a less potent effect on glycogen synthesis (EC50 data not provided for direct comparison, but the study indicates a difference in cellular efficacy) [1]. This suggests that factors beyond simple target affinity, such as cellular permeability or target engagement in a living cell context, influence the functional outcome.

Glycogen Metabolism Insulin Signaling Cell-based Assays

Neuroprotective Efficacy: SB 415286 vs. Lithium Chloride (LiCl) in Oxidative Stress

In a head-to-head comparison using the B65 rat neuroblastoma cell line and primary cerebellar granule cells (CGN), SB 415286 conferred significant protection against hydrogen peroxide (H2O2)-induced cell death [1]. In contrast, lithium chloride (LiCl), another GSK-3 inhibitor, failed to attenuate the toxic effects of H2O2 at a concentration of 1 mM [1]. This indicates a clear functional divergence between the two GSK-3 inhibitors in the context of oxidative stress.

Neuroprotection Oxidative Stress Neurodegeneration

Mechanistic Differentiation: Antioxidant Activity of SB 415286 vs. Lithium Chloride (LiCl)

In the same head-to-head study, SB 415286 demonstrated significant antioxidant properties by strongly reducing reactive oxygen species (ROS) production, as measured by DCF fluorescence [1]. In contrast, lithium chloride (LiCl) exhibited no antioxidant activity under identical conditions [1]. This indicates that the neuroprotective effect of SB 415286 against H2O2 is mediated, at least in part, by its ability to quench ROS, a property not shared by LiCl.

Antioxidant Reactive Oxygen Species Mechanism of Action

In Vivo Tumor Growth Delay: SB 415286 Demonstrates Translational Efficacy

In a heterotopic xenograft model using Neuro-2A neuroblastoma cells in nude mice, treatment with the specific GSK-3β inhibitor SB 415286 resulted in a significant delay in tumor growth in vivo [1]. This finding demonstrates that the in vitro effects on cell viability, apoptosis, and cell cycle arrest translate into a meaningful anti-tumor effect in a living organism [1]. While no direct comparator data is provided in this study, the demonstration of in vivo efficacy establishes SB 415286 as a viable tool for preclinical oncology research.

Oncology Neuroblastoma In Vivo Efficacy

Optimal Use Cases: Leveraging SB 415286's Unique Profile for Maximum Research Impact


Investigating GSK-3-Mediated Glycogen Metabolism and Insulin Signaling

SB 415286 is a premier tool for researchers studying the role of GSK-3 in glycogen synthesis and insulin signaling pathways. Its demonstrated ability to stimulate glycogen synthesis in human liver cells at low micromolar concentrations (EC50 of 2.9 μM) makes it ideal for cell-based metabolic assays. This application is directly supported by quantitative evidence of cellular functional activity [1]. Procurement should prioritize high-purity (>98%) material to ensure reliable and reproducible results.

Neuroprotection and Oxidative Stress Research

For studies focused on neuroprotection against oxidative stress, SB 415286 is the preferred choice over lithium chloride. Direct comparative data show that SB 415286 protects primary neurons and cell lines from H2O2-induced death, whereas LiCl is ineffective [1]. This unique antioxidant property, not shared by LiCl [1], makes SB 415286 a critical reagent for dissecting the interplay between GSK-3 inhibition, ROS production, and neuronal survival. Researchers should verify the compound's solubility in their chosen vehicle for optimal dosing in neuronal cultures.

Preclinical Oncology Models of Neuroblastoma

Given its validated in vivo efficacy in delaying neuroblastoma tumor growth in a xenograft model [1], SB 415286 is a strategic choice for preclinical oncology studies targeting GSK-3β. This evidence supports its use in animal models to further explore the therapeutic potential of GSK-3 inhibition in neuroblastoma and potentially other cancers. Procurement for in vivo studies should include careful consideration of formulation and stability to ensure consistent compound delivery.

Mechanistic Studies of Wnt/β-Catenin Signaling

SB 415286 effectively activates Wnt/β-catenin signaling, as evidenced by its ability to induce expression of a β-catenin-LEF/TCF regulated reporter gene in HEK293 cells and increase hypophosphorylated β-catenin in cell culture [1]. This makes it a valuable tool for studying canonical Wnt pathway activation and downstream transcriptional effects. Its high selectivity profile, with minimal activity against a panel of 24 other kinases [1], minimizes off-target interference in complex signaling studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for SB 415286

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.